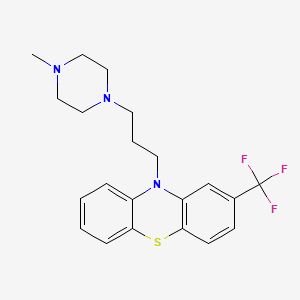

Trifluopérazine

Vue d'ensemble

Description

La trifluopérazine est un dérivé de la phénothiazine principalement utilisé comme antipsychotique et antiémétique. Il est couramment prescrit pour la gestion de la schizophrénie et d'autres troubles psychotiques. La this compound est connue pour sa capacité à soulager les symptômes d'anxiété et d'agitation .

Mécanisme D'action

Applications De Recherche Scientifique

Trifluoperazine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical behavior.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: Extensively studied for its therapeutic potential in treating schizophrenia, anxiety disorders, and other psychiatric conditions

Industry: Utilized in the development of new antipsychotic drugs and as a reference standard in pharmaceutical quality control

Analyse Biochimique

Biochemical Properties

Trifluoperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to dopamine D1 and D2 receptors in the brain . Additionally, trifluoperazine inhibits calmodulin, a calcium-binding messenger protein, which affects numerous cellular processes . The compound also interacts with alpha-1 adrenergic receptors and neuron-specific vesicular protein calcyon . These interactions contribute to its therapeutic effects and side effects.

Cellular Effects

Trifluoperazine influences various types of cells and cellular processes. It affects cell signaling pathways by blocking dopamine receptors, leading to altered neurotransmitter release and synaptic transmission . This modulation impacts gene expression and cellular metabolism, particularly in neurons. Trifluoperazine’s inhibition of calmodulin further affects calcium signaling pathways, which are crucial for numerous cellular functions . These cellular effects contribute to its antipsychotic and antiemetic properties.

Molecular Mechanism

The molecular mechanism of trifluoperazine involves its binding interactions with dopamine receptors, calmodulin, and other biomolecules. By antagonizing dopamine D1 and D2 receptors, trifluoperazine reduces dopamine-mediated neurotransmission, which is associated with its antipsychotic effects . The inhibition of calmodulin disrupts calcium signaling, affecting various cellular processes such as muscle contraction, cell division, and gene expression . These molecular interactions underpin the therapeutic actions of trifluoperazine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trifluoperazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that trifluoperazine maintains its stability under controlled conditions, but its efficacy may diminish over extended periods . Long-term exposure to trifluoperazine can lead to adaptive changes in cellular signaling pathways, potentially altering its therapeutic outcomes.

Dosage Effects in Animal Models

The effects of trifluoperazine vary with different dosages in animal models. At therapeutic doses, trifluoperazine effectively manages symptoms of psychosis and anxiety . At higher doses, it can induce toxic effects, including motor dysfunction and sedation . Threshold effects have been observed, where low doses produce minimal therapeutic benefits, while higher doses increase the risk of adverse effects.

Metabolic Pathways

Trifluoperazine is involved in various metabolic pathways, primarily metabolized by the liver. It undergoes oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of trifluoperazine are further conjugated and excreted via the kidneys. These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Trifluoperazine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s lipophilic nature allows it to cross the blood-brain barrier, targeting central nervous system tissues. This distribution pattern is crucial for its therapeutic effects on the brain.

Subcellular Localization

The subcellular localization of trifluoperazine is influenced by its interactions with specific targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and cell membrane, where it exerts its effects on dopamine receptors and calmodulin . The compound’s localization to these compartments is essential for its activity and function in modulating neurotransmitter signaling and calcium-dependent processes.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la trifluopérazine implique une réaction de condensation entre la trifluorométhylphénothiazine et la 4-méthyl-1-chloropropylpipérazine. Cette réaction est généralement effectuée dans un solvant organique à l'aide d'un catalyseur, dans des conditions de pH 9-12 et à une température comprise entre 80 et 120 °C . Le produit brut est ensuite purifié en le convertissant en oxalate de sodium de this compound, puis en le reconvertissant en this compound à l'aide d'un alcali. Enfin, la this compound purifiée subit une réaction de formation de sel avec de l'acide chlorhydrique pour produire du chlorhydrate de this compound .

Méthodes de production industrielle : La production industrielle de la this compound suit une voie de synthèse similaire, en mettant l'accent sur l'optimisation du rendement et la réduction des coûts. Le procédé implique des réactions de condensation à grande échelle, des étapes de purification efficaces et des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La trifluopérazine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses amines correspondantes.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle phénothiazine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Divers dérivés de phénothiazine substitués.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur les dérivés de la phénothiazine et leur comportement chimique.

Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et la prolifération cellulaire.

Médecine : Largement étudié pour son potentiel thérapeutique dans le traitement de la schizophrénie, des troubles anxieux et d'autres affections psychiatriques

Industrie : Utilisé dans le développement de nouveaux médicaments antipsychotiques et comme étalon de référence dans le contrôle de la qualité pharmaceutique

5. Mécanisme d'action

La this compound exerce ses effets en bloquant les récepteurs dopaminergiques D1 et D2 mésolimbiques postsynaptiques dans le cerveau. Cette action déprime la libération d'hormones hypothalamiques et hypophysaires et affecte le système activateur réticulaire, influençant le métabolisme de base, la température corporelle, l'éveil, le tonus vasomoteur et l'émèse . De plus, la this compound agit comme un inhibiteur de la calmoduline, ce qui entraîne une élévation des niveaux de calcium cytosolique .

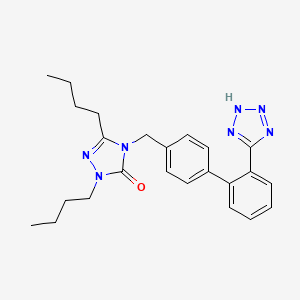

Composés similaires :

Chlorpromazine : Un autre dérivé de la phénothiazine avec des propriétés antipsychotiques similaires.

Fluphénazine : Connue pour ses effets à action prolongée dans le traitement de la schizophrénie.

Perphénazine : Utilisé pour ses propriétés antipsychotiques et antiémétiques.

Unicité de la this compound : La this compound est unique en raison de ses puissants effets antipsychotiques et de sa capacité à soulager l'anxiété et l'agitation. Elle possède un mécanisme d'action distinct qui implique le blocage des récepteurs de la dopamine et l'inhibition de la calmoduline, ce qui la distingue des autres dérivés de la phénothiazine .

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.

Perphenazine: Used for its antipsychotic and antiemetic properties.

Uniqueness of Trifluoperazine: Trifluoperazine is unique due to its potent antipsychotic effects and its ability to alleviate anxiety and agitation. It has a distinct mechanism of action involving the blockade of dopamine receptors and inhibition of calmodulin, which sets it apart from other phenothiazine derivatives .

Propriétés

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWQUBUPAILYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046928 | |

| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

202-210 °C @ 0.6 mm Hg | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely sol in water /Dihydrochloride/, FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, In water, 12.2 mg/l @ 25 °C, 8.76e-03 g/L | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Trifluoperazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...OF IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS. SPONTANEOUS FIRING OF THESE CELLS IS INCR... /PHENOTHIAZINES/ | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

117-89-5 | |

| Record name | Trifluoperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoperazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214IZI85K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Cream-colored, fine powder from absolute alcohol; MP: 242-243 °C; pH of 5% aq soln= 2.2, Hygroscopic /Dihydrochloride/, MP: 193-194 °C; crystals from alcohol /Dimaleate/, MP: 173-175 °C /Sulfoxide dihydrochloride trihydrate/ | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)

![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)

![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione;hydrochloride](/img/structure/B1681511.png)

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)